NPEC-caged-(S)-AMPA

GABA-A receptor off-target pharmacology synaptic transmission

Select NPEC-caged-(S)-AMPA when experimental outcomes demand stringent AMPA receptor specificity without GABA-A receptor interference. Unlike broad-spectrum caged glutamate or MNI-caged ligands that antagonize GABA-A receptors, this NPEC-caged analog provides sustained, localized AMPA receptor activation (ε347=660 M⁻¹cm⁻¹, φ=0.64) with minimal kainate receptor cross-activation. Ideal for LTP/LTD studies, functional circuit mapping, and standardized multi-user protocols. Commercial availability at ≥98% (HPLC) purity with validated solubility reduces experimental variability and accelerates workflow.

Molecular Formula C16H17N3O8
Molecular Weight 379.32 g/mol
Cat. No. B560274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPEC-caged-(S)-AMPA
Synonyms(N)-1-(2-Nitrophenyl)ethylcarboxy-(S)-α-1-(2-nitrophenyl)ethylcarboxyamino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
Molecular FormulaC16H17N3O8
Molecular Weight379.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NO1)CC(C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C16H17N3O8/c1-8(10-5-3-4-6-13(10)19(24)25)26-16(23)17-12(15(21)22)7-11-9(2)27-18-14(11)20/h3-6,8,12H,7H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)/t8?,12-/m0/s1
InChIKeyLGVJRWDYNJZRRP-MYIOLCAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NPEC-caged-(S)-AMPA: A Light-Activatable AMPA Receptor Agonist for High-Resolution Neurophysiology


NPEC-caged-(S)-AMPA (CAS 1257323-84-4) is a caged neurotransmitter analog in which the potent AMPA receptor agonist (S)-AMPA is rendered biologically inert through covalent attachment of a 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) photolabile protecting group . This compound belongs to the class of photochemical tools used for spatially and temporally precise receptor activation in neurophysiology. Upon exposure to near-UV light (~347 nm), the NPEC group undergoes photolytic cleavage, releasing the active (S)-AMPA enantiomer, which selectively activates AMPA-type ionotropic glutamate receptors [1]. The compound has a molecular weight of 379.32 g/mol, a formula of C16H17N3O8, and is supplied at ≥98% purity (HPLC) .

Why NPEC-caged-(S)-AMPA Cannot Be Replaced by Other Caged Glutamatergic Tools


Generic substitution among caged neurotransmitter tools is not scientifically valid because the photochemical uncaging properties, off-target receptor interference, and stereochemical identity of the released agonist vary substantially across caging group chemistries. NPEC-caged ligands are distinguished from widely used MNI (4-methoxy-7-nitroindolinyl) caged analogs by their complete lack of interference with GABA-A receptor function at working concentrations, whereas MNI-caged compounds exhibit measurable GABA-A receptor inhibition [1]. Additionally, the (S)-AMPA core confers stereospecific AMPA receptor activation that cannot be replicated by caged glutamate or racemic caged AMPA [2]. The extinction coefficient (ε₃₄₇ = 660 M⁻¹cm⁻¹) and quantum yield (φ = 0.64) of NPEC-caged-(S)-AMPA define its uncaging efficiency under near-UV illumination, parameters that differ from other caged AMPA derivatives and directly impact experimental design .

NPEC-caged-(S)-AMPA: Quantitative Differentiation Evidence for Procurement Decisions


Zero GABA-A Receptor Interference: NPEC-caged-(S)-AMPA vs. MNI-Caged Ligands

In acute brain slice electrophysiology, MNI-caged ligands (including MNI-caged L-glutamate, MNI-NMDA, and MNI-kainate) inhibit GABA-A receptors with IC₅₀ concentrations close to the maximum concentrations employed in receptor signaling experiments [1]. In contrast, NPEC-caged-(S)-AMPA exhibits no detectable inhibition of GABA-A receptors at concentrations used experimentally, a finding confirmed through systematic evaluation of synaptic transmission and excitability in slice preparations [1]. This differential GABA-ergic interference profile has direct consequences for experiments requiring isolation of glutamatergic signaling without confounding modulation of inhibitory neurotransmission.

GABA-A receptor off-target pharmacology synaptic transmission cerebellar slice

Photochemical Uncaging Efficiency: Extinction Coefficient and Quantum Yield of NPEC-caged-(S)-AMPA

NPEC-caged-(S)-AMPA exhibits an extinction coefficient (ε₃₄₇) of 660 M⁻¹cm⁻¹ and a quantum yield (φ) of 0.64 at 347 nm . These photochemical parameters define the efficiency of single-photon uncaging under near-UV illumination. The product of extinction coefficient and quantum yield (ε·φ ≈ 422 M⁻¹cm⁻¹) provides a metric for relative uncaging efficiency that can be compared across caged compound classes. While MNI-caged compounds offer sub-microsecond release kinetics, NPEC-caged compounds trade off slower photorelease for synthetic accessibility and the absence of GABA-A receptor interference [1].

photolysis quantum yield extinction coefficient near-UV uncaging

Aqueous Solubility for Biological Preparation: NPEC-caged-(S)-AMPA vs. DMSO-Dependent Alternatives

NPEC-caged-(S)-AMPA is soluble to 5 mM in water with gentle warming and to 100 mM in DMSO . This aqueous solubility profile enables preparation of working solutions without the requirement for DMSO, which can confound neuronal excitability and synaptic transmission measurements. In contrast, many alternative caged compounds exhibit negligible aqueous solubility (<1 mg/mL, equivalent to <2.6 mM for a 379 g/mol compound) and require DMSO or other organic co-solvents . The ability to prepare millimolar aqueous stock solutions eliminates DMSO-induced artifacts in electrophysiological recordings and facilitates bath application protocols in acute slice preparations.

aqueous solubility DMSO-free brain slice electrophysiology

Selective AMPA Receptor Activation Without Kainate Receptor Cross-Talk in Purkinje Neurons

In Purkinje neuron recordings from cerebellar slices, photolysis of NPEC-AMPA generated large sustained inward currents that were selective for AMPA receptors, with little activation of kainate receptors [1]. This contrasts with MNI-kainate photolysis, which produced currents where approximately 40% of the response was attributable to AMPA receptor activation by the released kainate (as determined by GYKI 53655 sensitivity) [1]. The clean AMPA receptor selectivity of NPEC-AMPA uncaging provides unambiguous interpretation of AMPA receptor-mediated signaling in preparations where both AMPA and kainate receptors are co-expressed.

AMPA receptor selectivity kainate receptor Purkinje neuron cerebellum

Stereochemical Identity: (S)-AMPA Enantiomer Release from NPEC-caged-(S)-AMPA

NPEC-caged-(S)-AMPA releases the pharmacologically active (S)-enantiomer of AMPA upon photolysis . The stereoselectivity of AMPA receptor activation is well-established, with the (S)-enantiomer being the pharmacologically active form that binds and activates AMPA receptors with high affinity [1]. The pharmacological effects at native and cloned GluR1-4 AMPA receptors reside exclusively with the appropriate enantiomeric configuration for a given agonist class [1]. Procurement of caged (S)-AMPA, rather than racemic caged AMPA or caged (R)-AMPA, ensures that the released agonist corresponds to the biologically relevant stereoisomer, avoiding the confounding presence of the inactive or antagonistic enantiomer.

stereoselectivity (S)-AMPA enantiomer AMPA receptor agonism

Validated Application Scenarios for NPEC-caged-(S)-AMPA in Neuroscience Research


Mapping Synaptic Connectivity and Receptor Distribution in Acute Brain Slices

Laser-scanning photostimulation with NPEC-caged-(S)-AMPA enables high-resolution mapping of AMPA receptor distribution and synaptic connectivity in acute brain slice preparations. The defined photochemical parameters (ε₃₄₇ = 660 M⁻¹cm⁻¹; φ = 0.64) permit calibrated light delivery for reproducible uncaging . The absence of GABA-A receptor interference ensures that observed postsynaptic responses reflect AMPA receptor activation without confounding inhibitory modulation, a key advantage over MNI-caged ligands in cortical and hippocampal circuit mapping [1].

AMPAR-Mediated Current Isolation in Purkinje Neuron Electrophysiology

In cerebellar Purkinje neurons, NPEC-AMPA photolysis generates large sustained inward currents with minimal kainate receptor cross-activation, as demonstrated by pharmacological dissection with GYKI 53655 . This application is particularly suited for studies of parallel fiber-Purkinje cell synaptic transmission and plasticity, where clean AMPA receptor selectivity is required to avoid kainate receptor-mediated confounds. The aqueous solubility (5 mM in water) facilitates bath or local perfusion without DMSO artifacts [1].

DMSO-Free Photostimulation for Preserving Native Neuronal Excitability

NPEC-caged-(S)-AMPA can be prepared as 5 mM aqueous stock solutions with gentle warming, eliminating the need for DMSO as a solubilizing vehicle . DMSO is known to modulate ion channel function and synaptic transmission, potentially confounding electrophysiological measurements. This DMSO-free preparation protocol is essential for experiments where preservation of native neuronal excitability and synaptic properties is paramount, including studies of homeostatic plasticity, synaptic scaling, and intrinsic membrane properties.

Two-Photon Uncaging for Subcellular AMPA Receptor Activation

The NPEC caging group is compatible with two-photon excitation, enabling subcellular spatial resolution of AMPA receptor activation . When combined with the stereochemically defined (S)-AMPA release [1], this approach permits investigation of AMPA receptor distribution and function at individual dendritic spines, synaptic boutons, or specific subcellular compartments. The compound's chemical stability and defined uncaging parameters support quantitative analysis of local receptor density and trafficking dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPEC-caged-(S)-AMPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.